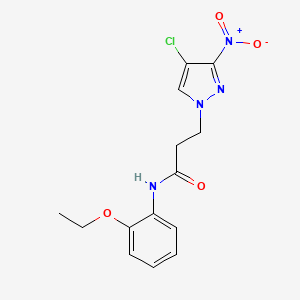
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-ETHOXYPHENYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-ETHOXYPHENYL)PROPANAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration and chlorination: The pyrazole ring is then nitrated and chlorinated to introduce the nitro and chloro substituents.
Amide formation: The final step involves the reaction of the substituted pyrazole with 2-ethoxyphenylpropanoic acid or its derivatives to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Reduction of the nitro group: This would yield the corresponding amino compound.
Substitution of the chloro group: This would yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-ETHOXYPHENYL)PROPANAMIDE may have applications in various fields:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro and chloro substituents may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-(2-ethoxyphenyl)propanamide
- 3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-(2-ethoxyphenyl)propanamide
- 3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2-methoxyphenyl)propanamide
Uniqueness
The unique combination of the chloro and nitro groups on the pyrazole ring, along with the ethoxyphenyl substituent, may confer distinct chemical and biological properties to 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-ETHOXYPHENYL)PROPANAMIDE, differentiating it from other similar compounds.
Properties
Molecular Formula |
C14H15ClN4O4 |
|---|---|
Molecular Weight |
338.74 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-(2-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C14H15ClN4O4/c1-2-23-12-6-4-3-5-11(12)16-13(20)7-8-18-9-10(15)14(17-18)19(21)22/h3-6,9H,2,7-8H2,1H3,(H,16,20) |
InChI Key |
IIBMWQOFCXYHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-ethyl-4-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-3-carboxylate](/img/structure/B10923322.png)
![1-benzyl-6-ethyl-N-(3-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923339.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10923342.png)
![2-hydroxy-2-[2-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B10923347.png)
![2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B10923358.png)
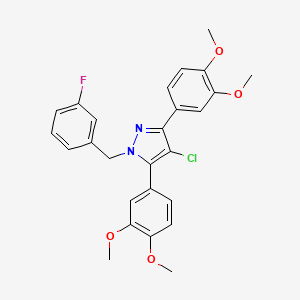
![6-(1-Adamantyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B10923365.png)

![6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923378.png)
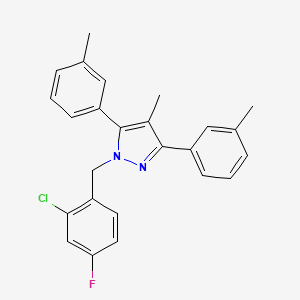
![2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10923403.png)
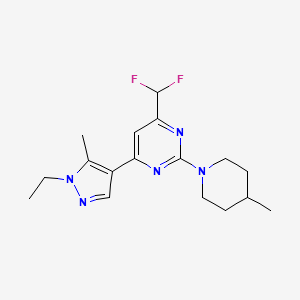
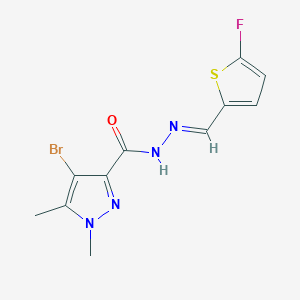
![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10923417.png)
